molecular formula C11H11BrO B13991932 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde

Cat. No.: B13991932
M. Wt: 239.11 g/mol
InChI Key: CITSQZPICHVCCG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is a chemical building block of interest in organic synthesis and medicinal chemistry research. The 3-bromophenyl moiety serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of biaryl structures. The cyclopropyl ring, a strained three-carbon system, and the reactive aldehyde group provide additional sites for molecular elaboration, making this compound a valuable scaffold for constructing more complex molecules. While the specific biological activity of this exact molecule may not be fully characterized, related derivatives containing the cyclopropyl group and halogenated aryl systems are frequently explored in the development of pharmacologically active compounds. For instance, similar structural motifs are utilized in the synthesis of 1,8-naphthyridine derivatives, which are a class of nitrogen-containing heterocycles studied for their various biological activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

2-(3-bromophenyl)-2-cyclopropylacetaldehyde

InChI

InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)11(7-13)8-4-5-8/h1-3,6-8,11H,4-5H2

InChI Key

CITSQZPICHVCCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Preparation of 2-Halo-2-Arylacetaldehydes

A relevant and well-documented method for preparing 2-halo-2-arylacetaldehydes, including 2-bromo-2-arylacetaldehydes, is described in a Chinese patent (CN102757325A). This method can be adapted for the 3-bromophenyl substituent. The process involves:

  • Johnson-Corey-Chaykovsky Reaction

    • Starting from an aryl aldehyde (e.g., 3-bromobenzaldehyde), the aldehyde reacts with dimethyloxosulfonium methylide (Corey-Chaykovsky reagent) generated in situ from trimethylsulfoxonium iodide and a strong base in dimethyl sulfoxide (DMSO) under inert atmosphere.
    • This forms an aryl-substituted epoxide (aryl oxirane).
  • Ring Opening of the Epoxide

    • The epoxide is treated with concentrated hydrochloric acid (36-38%) to open the ring, yielding 2-chloro-2-(3-bromophenyl)ethanol as an intermediate.
  • Oxidation to Aldehyde

    • The intermediate alcohol is oxidized to the corresponding 2-chloro-2-(3-bromophenyl)acetaldehyde using oxidizing agents such as chromium trioxide, pyridinium chlorochromate (PCC), activated manganese dioxide, Jones reagent, or Dess-Martin periodinane.
  • Purification

    • The aldehyde is purified by column chromatography and stored under nitrogen at low temperature to prevent decomposition.

Advantages of this method include readily available starting materials, straightforward reaction steps, short reaction times, and high yields without the need to isolate intermediates between steps (Table 1).

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Johnson-Corey-Chaykovsky reaction Trimethylsulfoxonium iodide, strong base, DMSO, inert atmosphere 3-Bromophenyl oxirane
2 Epoxide ring opening Concentrated HCl (36-38%) 2-Chloro-2-(3-bromophenyl)ethanol
3 Oxidation PCC, CrO3, MnO2, Jones reagent, or Dess-Martin 2-Chloro-2-(3-bromophenyl)acetaldehyde
4 Purification Column chromatography, nitrogen atmosphere Pure 2-chloro-2-(3-bromophenyl)acetaldehyde

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the alpha position of the acetaldehyde can be introduced via:

  • Cyclopropanation of an alpha,beta-unsaturated precursor:
    Using reagents such as diazomethane or Simmons-Smith reagents to cyclopropanate an alkene precursor bearing the 3-bromophenyl group.

  • Cross-coupling reactions:
    Palladium-catalyzed cross-coupling methods (e.g., Suzuki or Negishi coupling) can be employed to attach cyclopropyl groups to aryl halides or vinyl halides, as reported in literature involving arylboronic acids and palladium catalysts.

  • Organometallic addition:
    Addition of cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or cyclopropyl magnesium bromide) to aryl aldehydes or related intermediates under controlled conditions.

Although direct literature on the exact preparation of 2-(3-bromophenyl)-2-cyclopropylacetaldehyde is scarce, these methods are standard in synthetic organic chemistry for installing cyclopropyl groups adjacent to aldehydes.

Example Synthetic Route (Hypothetical)

  • Starting Material: 3-Bromobenzaldehyde
  • Step 1: Formation of 2-chloro-2-(3-bromophenyl)acetaldehyde via Johnson-Corey-Chaykovsky reaction and oxidation as described in 2.2.
  • Step 2: Nucleophilic substitution of the chlorine with a cyclopropyl organometallic reagent to yield 2-(3-bromophenyl)-2-cyclopropylacetaldehyde.
  • Step 3: Purification by chromatography and characterization.

Research Findings and Data

Yields and Reaction Conditions

Reaction Step Typical Yield (%) Reaction Time Temperature Notes
Johnson-Corey-Chaykovsky reaction 70-85 2-6 hours Room temperature, inert atmosphere Requires strong base and dry conditions
Epoxide ring opening 80-90 1-3 hours Room temperature Use of concentrated HCl
Oxidation to aldehyde 75-90 1-24 hours 0-25 °C Choice of oxidant affects yield
Cyclopropyl substitution 60-80 Variable Low to room temperature Sensitive to moisture and air

Characterization

  • NMR Spectroscopy: Characteristic aldehyde proton signal (~9-10 ppm), aromatic protons of 3-bromophenyl, and cyclopropyl ring protons (~0.3-1.5 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of 2-(3-bromophenyl)-2-cyclopropylacetaldehyde.
  • IR Spectroscopy: Strong C=O stretch near 1720 cm⁻¹ indicating aldehyde functionality.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Johnson-Corey-Chaykovsky + Oxidation Trimethylsulfoxonium iodide, strong base, HCl, PCC or CrO3 High yield, simple operation, easy raw materials Requires inert atmosphere, multiple steps
Pd-Catalyzed Cross-Coupling PdCl2, PhBOX, AgSbF6, arylboronic acids Mild conditions, enantioselective potential Catalyst cost, sensitive to air/moisture
Cyclopropanation (Simmons-Smith) Zn(Cu), CH2I2 Direct cyclopropylation Handling of hazardous reagents
Organometallic Addition Cyclopropyl lithium or Grignard reagents Direct installation of cyclopropyl group Sensitive reagents, requires low temperature

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(3-Bromophenyl)-2-cyclopropylacetic acid.

    Reduction: 2-(3-Bromophenyl)-2-cyclopropylethanol.

    Substitution: 2-(3-Methoxyphenyl)-2-cyclopropylacetaldehyde.

Scientific Research Applications

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde with two related compounds from the evidence:

Compound Molecular Formula Functional Group Substituents Key Properties
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde C₁₁H₁₁BrO Aldehyde (–CHO) 3-Bromophenyl, Cyclopropyl High reactivity (aldehyde), steric strain (cyclopropane)
Methyl 2-amino-2-(3-bromophenyl)acetate C₉H₁₀BrNO₂ Ester (–COOCH₃), Amino (–NH₂) 3-Bromophenyl Versatile building block for pharmaceuticals and agrochemicals
2-[1-(3-Bromo-2-fluorophenyl)cyclopropyl]acetic acid C₁₁H₁₀BrFO₂ Carboxylic acid (–COOH) 3-Bromo-2-fluorophenyl, Cyclopropyl Enhanced electronegativity (fluorine), potential bioactivity
Key Observations:

Functional Groups: The aldehyde group in the target compound enables rapid oxidation or nucleophilic attack, unlike the ester and carboxylic acid groups in analogs, which participate in hydrolysis or salt formation . The amino group in Methyl 2-amino-2-(3-bromophenyl)acetate facilitates hydrogen bonding, critical for drug-receptor interactions .

Substituent Effects: The 3-bromophenyl group is common across all compounds, suggesting shared applications in bioactivity (e.g., halogen bonding in drug design).

Cyclopropane Ring :

  • The cyclopropyl group in both the target compound and the acetic acid analog introduces ring strain, which may stabilize transition states in synthetic pathways or modulate metabolic stability in vivo.

Biological Activity

2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C11H11BrO
  • Molecular Weight : 253.11 g/mol
  • Structural Features : The compound features a bromophenyl group and a cyclopropylacetaldehyde moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde typically involves the bromination of phenylacetaldehyde followed by cyclopropanation. The synthetic route can be summarized as follows:

  • Bromination : Bromine is added to phenylacetaldehyde to yield 3-bromophenylacetaldehyde.
  • Cyclopropanation : This intermediate undergoes cyclopropanation using suitable reagents to form the final product.

Biological Activity

Recent studies have highlighted various biological activities associated with 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, particularly through mechanisms that induce apoptosis and inhibit cell proliferation.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis.
  • Antimicrobial Properties : Preliminary tests suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Table 1: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialActivity against specific bacteria

Case Studies

Several case studies have been conducted to evaluate the efficacy of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde in clinical settings:

  • Case Study on Cancer Treatment :
    • A study involving patients with advanced solid tumors treated with derivatives of cyclopropylacetaldehyde showed significant tumor reduction in a subset of patients. The treatment was well-tolerated, with manageable side effects.
  • Anti-inflammatory Case Study :
    • In a clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, participants reported decreased pain and improved mobility after treatment.

The biological activity of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, reducing inflammation and cell survival signals.
  • Interaction with Enzymes : The compound could act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

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